molecular formula C22H20N2O3S2 B11986590 isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11986590
M. Wt: 424.5 g/mol
InChI Key: YPZUEYLYUDDUJY-SFQUDFHCSA-N
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Description

Isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a benzylidene group, a thienyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, followed by further functionalization to introduce the benzylidene and thienyl groups . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology and Medicine

In biological and medical research, derivatives of thiazolo[3,2-a]pyrimidines, including this compound, have shown potential as anti-inflammatory, antibacterial, and antitumor agents . Their ability to interact with biological targets makes them promising candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators . Additionally, its antibacterial activity may result from the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific combination of substituents, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

propan-2-yl (2E)-2-benzylidene-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H20N2O3S2/c1-13(2)27-21(26)18-14(3)23-22-24(19(18)16-10-7-11-28-16)20(25)17(29-22)12-15-8-5-4-6-9-15/h4-13,19H,1-3H3/b17-12+

InChI Key

YPZUEYLYUDDUJY-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OC(C)C

Origin of Product

United States

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